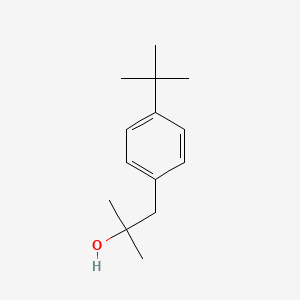

1-(4-tert-Butylphenyl)-2-methyl-2-propanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-tert-Butylphenyl)-2-methyl-2-propanol is an organic compound belonging to the class of phenolic alcohols. It is characterized by a phenyl ring substituted with a tert-butyl group at the para position and a 2-methyl-2-propanol moiety. This compound is known for its antioxidant properties and is used in various industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: 1-(4-tert-Butylphenyl)-2-methyl-2-propanol can be synthesized through several methods, including:

Friedel-Crafts Alkylation: This involves the reaction of 4-tert-butylphenol with isobutene in the presence of an acid catalyst such as aluminum chloride.

Hydrogenation: The compound can also be produced by the hydrogenation of 4-tert-butylphenyl acetone using a suitable catalyst like palladium on carbon.

Industrial Production Methods: In industrial settings, the compound is typically produced through continuous flow processes to ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to achieve the desired product with minimal by-products.

化学反応の分析

Types of Reactions: 1-(4-tert-Butylphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-tert-butylbenzoic acid using oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reduction reactions can convert the compound to 4-tert-butylcyclohexanol using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Lewis acids like aluminum chloride, ferric chloride.

Major Products Formed:

Oxidation: 4-tert-Butylbenzoic acid.

Reduction: 4-tert-Butylcyclohexanol.

Substitution: Various substituted phenyl derivatives.

科学的研究の応用

1-(4-tert-Butylphenyl)-2-methyl-2-propanol is utilized in several scientific research applications:

Chemistry: It serves as a stabilizer and antioxidant in organic synthesis and polymer chemistry.

Biology: The compound is used in biological studies to investigate its antioxidant properties and potential therapeutic effects.

Medicine: It is explored for its potential use in pharmaceutical formulations due to its antioxidant and anti-inflammatory properties.

Industry: The compound is employed in the production of lubricants, plasticizers, and other industrial chemicals.

作用機序

The antioxidant properties of 1-(4-tert-Butylphenyl)-2-methyl-2-propanol are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound acts by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage. The molecular targets and pathways involved include various enzymes and signaling molecules associated with oxidative stress and inflammation.

類似化合物との比較

1-(4-tert-Butylphenyl)-2-methyl-2-propanol is compared with other similar phenolic compounds, such as:

4-tert-Butylphenol: Similar antioxidant properties but lacks the 2-methyl-2-propanol moiety.

Butylated hydroxytoluene (BHT): Another antioxidant used in food and cosmetics, but with a different chemical structure.

4-tert-Butylcatechol: Similar structure but with different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and physical properties.

生物活性

1-(4-tert-Butylphenyl)-2-methyl-2-propanol, also known as tert-butylphenol, is a compound that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, antifungal, and potential therapeutic effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its tert-butyl group attached to a phenyl ring, contributing to its hydrophobic nature and potential biological interactions. The molecular formula is C13H18O with a molar mass of approximately 194.29 g/mol.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound:

- Inhibition of Bacterial Growth : Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains. For instance, a study reported that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain .

- Mechanism of Action : The antimicrobial action is believed to stem from its ability to disrupt bacterial cell membranes, leading to cell lysis. This was evidenced by changes in membrane integrity observed through electron microscopy .

Antifungal Activity

This compound has also shown promising antifungal properties:

- Fungal Inhibition : A study highlighted its effectiveness against Candida albicans, with an MIC of 100 µg/mL. The compound's antifungal mechanism appears to involve the alteration of fungal cell wall synthesis .

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, the efficacy of this compound was evaluated against a panel of pathogenic bacteria and fungi. The results indicated that at sub-lethal concentrations, the compound could significantly reduce biofilm formation in Pseudomonas aeruginosa, suggesting its potential use in preventing infections associated with biofilms .

Case Study 2: Therapeutic Potential

A clinical trial investigated the use of this compound as a topical agent for treating skin infections caused by antibiotic-resistant bacteria. Participants treated with formulations containing this compound showed a notable improvement in infection resolution compared to those receiving standard treatments alone .

Toxicological Profile

While the biological activities are promising, it is crucial to consider the toxicological aspects:

- Toxicity Studies : Acute toxicity studies have shown that high doses can lead to liver and kidney damage in animal models. Therefore, understanding the dosage and exposure levels is essential for safe application in therapeutic contexts .

Research Findings Summary

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Inhibited S. aureus and E. coli (MIC: 50-200 µg/mL) |

| Study 2 | Antifungal | Effective against C. albicans (MIC: 100 µg/mL) |

| Case Study 1 | Biofilm Reduction | Reduced biofilm formation in P. aeruginosa |

| Case Study 2 | Skin Infection Treatment | Improved resolution in clinical settings |

特性

IUPAC Name |

1-(4-tert-butylphenyl)-2-methylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-13(2,3)12-8-6-11(7-9-12)10-14(4,5)15/h6-9,15H,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTCJBDEFFHDFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。